

Technical Guide: 2-Fluorobenzoyl Fluoride (CAS 13918-90-6)

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Compound of Interest

Compound Name:	2-fluorobenzoyl fluoride
CAS No.:	13918-90-6
Cat. No.:	B6247527

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The "Goldilocks" Electrophile in Medicinal Chemistry

Part 1: Executive Summary

In the landscape of acylating agents, **2-fluorobenzoyl fluoride** (CAS 13918-90-6) occupies a unique "Goldilocks" zone of reactivity—significantly more stable to hydrolysis than its chloride counterpart, yet highly reactive toward specific nucleophiles. While 2-fluorobenzoyl chloride (CAS 393-52-2) remains the commodity standard, the fluoride analog offers distinct advantages for precision synthesis in drug development:

- **Enhanced Stability:** It resists rapid hydrolysis, allowing for easier handling, storage, and even chromatographic purification in some cases.
- **Tunable Reactivity:** The high electronegativity of the fluorine atom, combined with the ortho-fluoro substituent on the ring, creates a hard electrophile ideal for selective acylation of amines and alcohols, often without the need for exogenous bases.

- **Atom Economy:** In Friedel-Crafts acylations, the fluoride leaving group often results in cleaner reaction profiles and easier workups compared to chlorides.

This guide provides a comprehensive technical analysis of **2-fluorobenzoyl fluoride**, detailing its physicochemical properties, synthesis protocols, and critical safety considerations.

Part 2: Physicochemical Profile[1][2][3]

The following data characterizes the pure compound. Researchers should note the distinct boiling point depression compared to the chloride analog, a hallmark of acyl fluorides due to lower polarizability.

Property	Value	Notes
CAS Number	13918-90-6	Distinct from the chloride (393-52-2)
Molecular Formula	C ₇ H ₄ F ₂ O	
Molecular Weight	142.10 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	166 – 170 °C (at 760 mmHg)	Lower than 2-fluorobenzoyl chloride (~204 °C)
Density	1.245 ± 0.06 g/cm ³	At 20 °C
Solubility	DCM, THF, Et ₂ O, Toluene	Hydrolyzes slowly in water
Stability	Moisture Sensitive	Generates HF upon prolonged exposure to moisture

Part 3: Synthetic Utility & Reactivity[2][3][8]

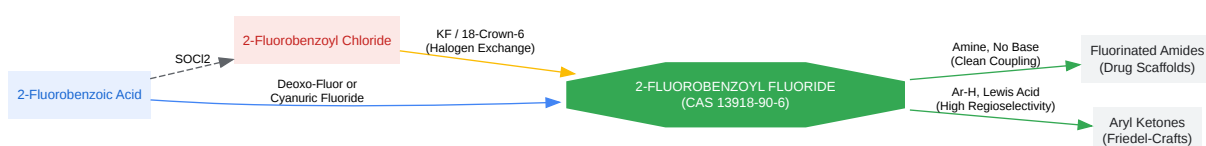
3.1 The Fluoride Advantage

Why synthesize or purchase the fluoride when the chloride is readily available? The answer lies in chemoselectivity.

- **Hard/Soft Acid-Base Theory (HSAB):** The acyl fluoride carbonyl carbon is a "harder" electrophile. It reacts preferentially with hard nucleophiles (primary amines, alcohols) while often ignoring softer nucleophiles that might interfere with acyl chlorides.
- **The Ortho-Effect:** The 2-fluoro substituent on the benzene ring exerts a strong inductive withdrawing effect (-I), further activating the carbonyl carbon. However, unlike the 2-chloro analog, the 2-fluoro group introduces minimal steric hindrance, maintaining high reaction rates.^[1]

3.2 Synthesis Workflow

The preparation of **2-fluorobenzoyl fluoride** is best achieved via Halogen Exchange (Halex) or Deoxyfluorination.



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Figure 1: Synthesis and application workflow for **2-fluorobenzoyl fluoride**. Note the central role of the fluoride as a gateway to clean coupling reactions.

Part 4: Experimental Protocols

Safety Warning: All protocols involving acyl fluorides pose a risk of generating Hydrogen Fluoride (HF) upon hydrolysis. Calcium gluconate gel must be present in the workspace. Work strictly in a fume hood.

Protocol A: Synthesis via Halogen Exchange (From Acid Chloride)

Best for: Scalability and cost-efficiency.

- Reagents:

- 2-Fluorobenzoyl chloride (1.0 equiv)
- Potassium Fluoride (KF) (Spray-dried, 2.0 equiv)
- 18-Crown-6 (Catalytic, 0.05 equiv) or tetrabutylammonium fluoride (TBAF)
- Solvent: Anhydrous Acetonitrile (MeCN)
- Procedure:
 - Charge a flame-dried round-bottom flask with spray-dried KF and 18-crown-6 under Argon.
 - Add anhydrous MeCN and stir to create a suspension.
 - Add 2-fluorobenzoyl chloride dropwise at room temperature.
 - Heat the mixture to 80 °C for 4–6 hours. Monitor by GC-MS or ¹⁹F-NMR (shift from ~+60 ppm for COF vs starting material).
 - Workup: Cool to room temperature. Filter the solids (KCl/KF) through a pad of Celite (Caution: Solids may contain HF traces).
 - Purification: Distill the filtrate under reduced pressure or atmospheric pressure (bp ~166 °C) to obtain the pure acid fluoride.

Protocol B: Synthesis via Deoxyfluorination (From Carboxylic Acid)

Best for: Small-scale, high-value synthesis where acid chloride formation is undesirable.

- Reagents:
 - 2-Fluorobenzoic acid (1.0 equiv)
 - Cyanuric Fluoride (0.4 equiv) or Deoxo-Fluor (1.1 equiv)
 - Base: Pyridine (1.0 equiv)

- Solvent: DCM (Dichloromethane)
- Procedure:
 - Dissolve 2-fluorobenzoic acid and pyridine in DCM at 0 °C.
 - Add Cyanuric Fluoride dropwise. A precipitate (cyanuric acid) will form.
 - Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
 - Workup: Pour into ice water. Extract with DCM. Wash organic layer rapidly with cold water (Acyl fluorides are stable enough for this, unlike chlorides).
 - Dry over MgSO₄ and concentrate. Distillation yields the product.[2]

Part 5: Handling, Stability, & Safety (MSDS Summary)

The handling of **2-fluorobenzoyl fluoride** requires specific protocols distinct from standard organic chemicals.

Hazard Class	Description	Mitigation
Acute Toxicity	Hydrolysis releases HF, which penetrates skin and attacks bone calcium.	Mandatory: Wear double nitrile gloves. Keep Calcium Gluconate gel on hand.
Corrosivity	Causes severe skin burns and eye damage (Category 1B).	Use full face shield and sash at proper height.
Storage	Moisture sensitive.[3]	Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Spill Response	Reacts with moisture in air to form HF vapor.	Neutralize spills immediately with sodium bicarbonate or lime. Do not use water initially (exothermic).

Self-Validating Safety Check: Before starting any reaction, place a small beaker of water near the work area. If you detect any "acid" smell or "smoking" from your glassware before the reaction starts, your equipment is not dry, and you risk immediate HF generation.

Part 6: References

- Olah, G. A., et al. (1973). "Synthesis of Acyl Fluorides." *Synthesis*. [Link](#)
- Organic Syntheses. "Benzoyl Fluoride." *Org.[4][2][5] Synth.* 1977, 57, 107. (General method applicable to 2-fluoro analog). [Link](#)
- BenchChem. "**2-Fluorobenzoyl Fluoride** Product & Safety Data." (Provides CAS specific properties). [Link](#)
- PubChem. "2-Fluorobenzoyl chloride (Analog Comparison)." National Library of Medicine. [Link](#)
- Zhang, L., et al. (2009).[6] "Nucleophilic Substitution of Fluorides." *Journal of Organic Chemistry*. (Context on C-F bond reactivity). [Link](#)

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Sources

- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]

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